tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate
Description
Properties
Molecular Formula |
C19H22BFN2O4S |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
tert-butyl N-[3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluoro-1-benzothiophen-2-yl]carbamate |
InChI |
InChI=1S/C19H22BFN2O4S/c1-18(2,3)27-17(24)23-16-11(8-22)14-12(6-7-13(21)15(14)28-16)20-25-9-19(4,5)10-26-20/h6-7H,9-10H2,1-5H3,(H,23,24) |
InChI Key |
YGHCWKONJMTFIZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C(=C(SC3=C(C=C2)F)NC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl (3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
The benzo[b]thiophene core is assembled via a Friedel-Crafts cyclization or palladium-catalyzed cross-coupling. A representative protocol involves:
Thiophene Alkylation :
Amine Protection :
Alternative Borylation Strategies
Direct Borylation via Miyaura Borylation
For substrates sensitive to cross-coupling conditions, Miyaura borylation using bis(neopentyl glycolato)diboron (B$$2$$(neop)$$2$$) is employed:
- Catalyst : Ir(COD)OMe (3 mol%)
- Ligand : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 60°C, 8 hours.
This method avoids palladium and is suitable for electron-deficient aromatics, achieving 70–80% yields.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
| Parameter | Suzuki-Miyaura Coupling | Miyaura Borylation |
|---|---|---|
| Solvent | 1,4-Dioxane | THF |
| Temperature | 100°C | 60°C |
| Catalyst | Pd(dppf)Cl$$_2$$ | Ir(COD)OMe |
| Yield | 75% | 78% |
Higher temperatures in Suzuki-Miyaura coupling improve conversion but risk decomposition of the Boc group. Ir-catalyzed borylation offers milder conditions but requires stringent anhydrous handling.
Purification and Characterization
- Chromatography : Silica gel eluting with ethyl acetate/hexanes (1:3) removes unreacted boronate reagents.
- Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity by HPLC.
- Analytical Data :
Scalability and Industrial Considerations
Scaling the Suzuki-Miyaura coupling to kilogram-scale requires:
- Catalyst Loading Reduction : From 5 mol% to 1 mol% via ligand optimization (e.g., SPhos instead of dppf).
- Continuous Flow Reactors : Minimize decomposition by reducing residence time at elevated temperatures.
- Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| Pd(dppf)Cl$$_2$$ | 12,000 |
| B$$2$$pin$$2$$ | 1,500 |
| Boc-Anhydride | 800 |
Transitioning to Ir-catalyzed borylation reduces palladium-related costs by 40% but increases solvent usage.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Development
The compound is recognized for its role as an intermediate in the synthesis of biologically active molecules. Specifically, it has been explored in the context of developing new therapeutic agents due to its structural features that may enhance bioactivity.
Case Study: Edoxaban Synthesis
One notable application is in the synthesis of Edoxaban, an anticoagulant medication. The compound serves as an intermediate that facilitates the construction of complex molecular architectures necessary for effective pharmacological activity. The synthesis pathways often involve reactions that leverage the cyano group and the dioxaborin moiety for further functionalization .
Materials Science
The boron-containing structure of tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate makes it a candidate for use in advanced materials. Its ability to form stable complexes with various substrates can be exploited in developing new polymers or nanomaterials.
Potential Applications:
- Sensors : The compound's electronic properties may allow it to be integrated into sensor technologies for detecting specific chemical species.
- Catalysts : Its unique structure can also be explored for catalytic applications in organic synthesis, particularly in reactions requiring Lewis acid catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The dioxaborinan moiety is known to participate in boron-mediated reactions, which can influence the reactivity and stability of the compound. The cyano group and the benzo[b]thiophene core also play crucial roles in its chemical behavior and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s key structural analogs include:
Key Observations:
Boron Ring Stability and Reactivity: The target compound’s 6-membered dioxaborinan ring (5,5-dimethyl substitution) likely offers enhanced hydrolytic stability compared to the 5-membered dioxaborolan analog (4,4,5,5-tetramethyl) due to reduced ring strain . This stability is advantageous for in vivo applications. In contrast, the bicyclic boron-containing compound in (a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol derivative) exhibits a rigid, fused-ring system, which may improve target binding specificity but complicate synthesis .
Substituent Effects: The 7-fluoro substituent in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Physicochemical and Commercial Considerations
- Safety: No specific safety data is provided, but boronic esters generally require handling under inert conditions due to moisture sensitivity.
Biological Activity
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate , with the chemical formula C19H22BFN2O4S and a molecular weight of 404.26 g/mol, is a compound of interest due to its potential biological activities. This compound has been studied for various therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.
Chemical Structure and Properties
The compound features a unique structure that includes a fluorobenzo[b]thiophene moiety and a dioxaborinane group. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that the compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer's disease. These enzymes play significant roles in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can reduce inflammatory markers such as TNF-α, which is often elevated in neurodegenerative conditions .
- Neuroprotective Properties : The compound's ability to protect neuronal cells from apoptosis induced by amyloid beta (Aβ) aggregates has been noted, indicating potential use in treating Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell death in astrocytes exposed to Aβ 1-42. This effect is attributed to the compound's ability to lower oxidative stress and inflammatory responses within these cells.
In Vivo Studies
In vivo studies using animal models have shown that treatment with this compound can lead to decreased levels of Aβ 1-42 and reduced β-secretase activity compared to control groups. However, results varied depending on the model used and the bioavailability of the compound in brain tissues .
Case Studies
Several case studies have highlighted the potential therapeutic benefits of this compound:
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C19H22BFN2O4S |
| Molecular Weight | 404.26 g/mol |
| Potential Applications | Neuroprotection, Anti-inflammatory |
| Mechanisms | Enzyme inhibition, Oxidative stress reduction |
| In Vitro Efficacy | Reduced cell death in astrocytes |
| In Vivo Efficacy | Decreased Aβ levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
